N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Overview
Description
N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple acetyl and hydroxyethyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Mode of Action
The exact mode of action of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approxIt is known that the compound’s structure allows for a high degree of functionalization . This means that the compound can interact with its targets in a variety of ways, leading to different outcomes depending on the specific target and the environmental context .
Biochemical Pathways
The biochemical pathways affected by ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are diverse. The compound’s ability to form a wide range of polymer architectures with a variety of end-groups suggests that it could influence multiple biochemical pathways
Pharmacokinetics
The pharmacokinetics of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are influenced by its unique properties. The compound’s water-solubility suggests that it could have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide typically involves multiple steps, starting with the reaction of ethylenediamine with acetic anhydride to introduce acetyl groups. This is followed by the reaction with 2-hydroxyethylamine to incorporate hydroxyethyl groups. The final step involves methylation to obtain the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N-bis(2-hydroxyethyl)glycine
- N-(2-hydroxyethyl)ethylenediamine
- N,N-bis(2-hydroxyethyl)ethylenediamine
Uniqueness
N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is unique due to its specific combination of acetyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-11(18)14(4)5-6-15(12(2)19)7-8-16(9-10-17)13(3)20/h17H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNITEDCXIJQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCN(CCN(CCO)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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